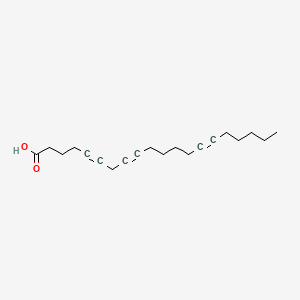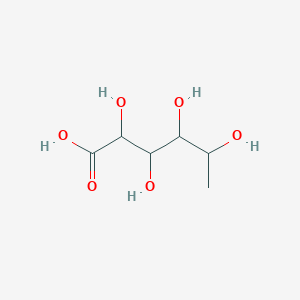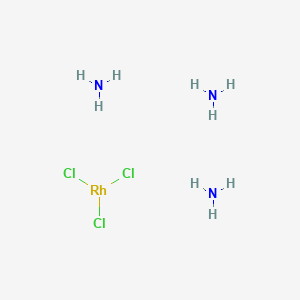
Trichlorotriamminerhodium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichlorotriamminerhodium(III) is a coordination compound with the formula Cl₃H₉N₃Rh It is a rhodium complex where the central rhodium atom is coordinated to three ammonia (NH₃) ligands and three chloride (Cl) ligands
准备方法
Synthetic Routes and Reaction Conditions
Trichlorotriamminerhodium(III) can be synthesized through various methods. One common approach involves the reaction of rhodium trichloride (RhCl₃) with ammonia in an aqueous solution. The reaction typically proceeds under mild conditions, with the rhodium trichloride being dissolved in water and ammonia gas being bubbled through the solution. The resulting product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of triamminetrichlororhodium may involve more scalable methods. These could include continuous flow processes where rhodium trichloride and ammonia are continuously fed into a reactor, and the product is continuously removed and purified. This approach can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Trichlorotriamminerhodium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The ammonia or chloride ligands can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, carbon monoxide (CO), or other amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes with different ligands, while reduction may produce rhodium(I) or rhodium(0) complexes. Substitution reactions can lead to a wide variety of rhodium complexes with different ligand environments.
科学研究应用
Trichlorotriamminerhodium(III) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Biology: The compound has been studied for its potential use in biological systems, including as a probe for studying metal-protein interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and other biomolecules.
Industry: In industrial applications, triamminetrichlororhodium is used in processes such as the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which triamminetrichlororhodium exerts its effects involves its ability to coordinate with various ligands and substrates. The central rhodium atom can form stable complexes with a wide range of ligands, allowing it to participate in various catalytic cycles. In biological systems, the compound can interact with biomolecules such as DNA, proteins, and enzymes, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Hexaamminerhodium(III) chloride: Another rhodium complex with six ammonia ligands.
Rhodium(III) chloride: A simpler rhodium complex with only chloride ligands.
Rhodium carbonyl complexes: Rhodium complexes with carbon monoxide ligands.
Uniqueness
Trichlorotriamminerhodium(III) is unique due to its specific ligand environment, which provides it with distinct chemical and physical properties. The combination of ammonia and chloride ligands allows for versatile reactivity and stability, making it suitable for various applications in catalysis, research, and industry.
属性
CAS 编号 |
26566-80-3 |
|---|---|
分子式 |
Cl3H9N3Rh |
分子量 |
260.35 g/mol |
IUPAC 名称 |
azane;trichlororhodium |
InChI |
InChI=1S/3ClH.3H3N.Rh/h3*1H;3*1H3;/q;;;;;;+3/p-3 |
InChI 键 |
DSMVMPLOOXNGQY-UHFFFAOYSA-K |
SMILES |
N.N.N.Cl[Rh](Cl)Cl |
规范 SMILES |
N.N.N.Cl[Rh](Cl)Cl |
Key on ui other cas no. |
26566-80-3 |
同义词 |
Rh(NH3)3Cl3 trichlorotriamminerhodium(III) trichlorotriamminerhodium(III), (trans)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


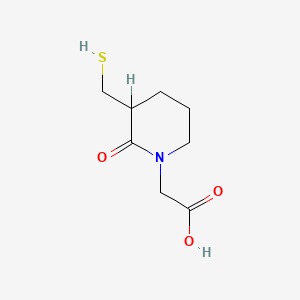

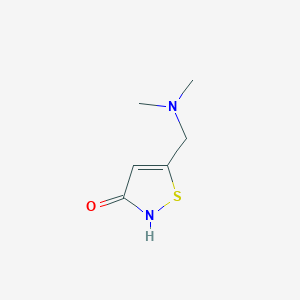
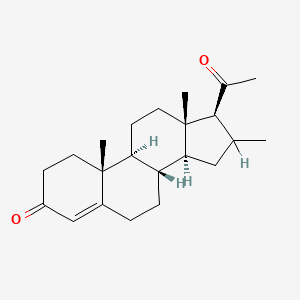

![5-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1206681.png)
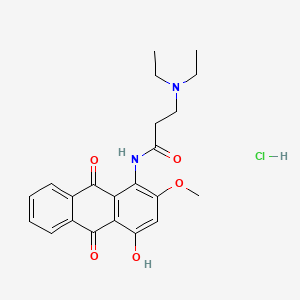
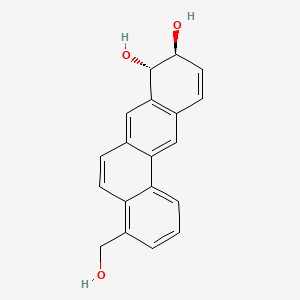
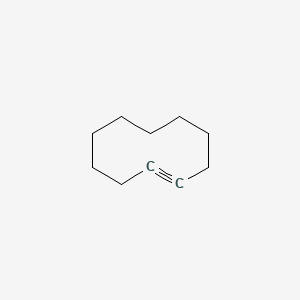
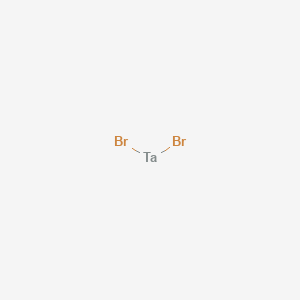
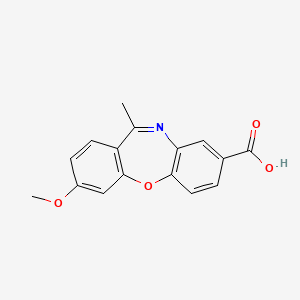
![4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1206689.png)
